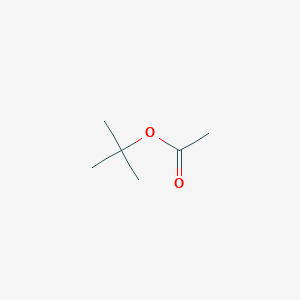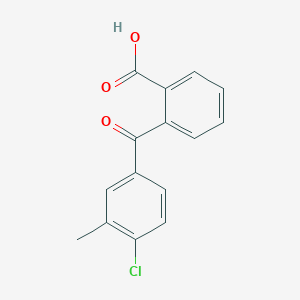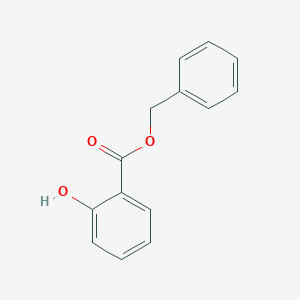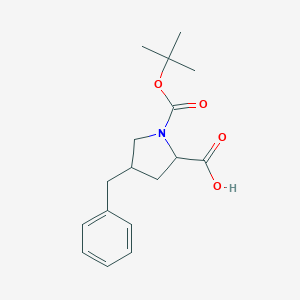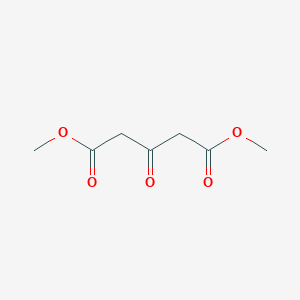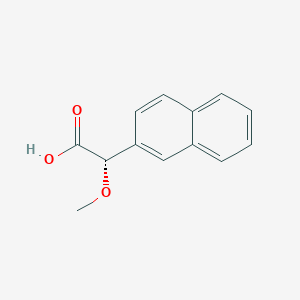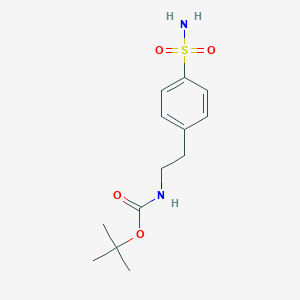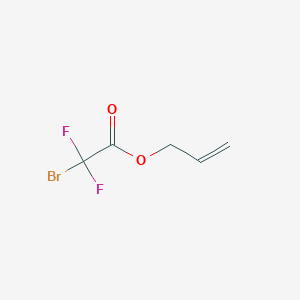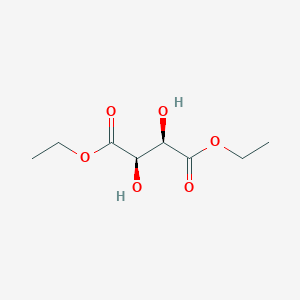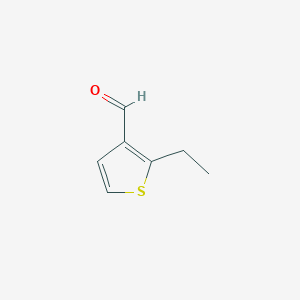
2-Ethyl-3-formylthiophene
概要
説明
2-Ethyl-3-formylthiophene is a heterocyclic organic compound with a molecular formula of C8H8OS. It is commonly used in scientific research due to its unique chemical properties and potential applications in various fields. In
科学的研究の応用
2-Ethyl-3-formylthiophene has been extensively studied due to its potential applications in various fields. It has been used as a starting material for the synthesis of various pharmaceuticals, agrochemicals, and materials science applications. It has also been studied for its potential use in the development of organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
作用機序
The mechanism of action of 2-Ethyl-3-formylthiophene is not fully understood, but it is believed to interact with various enzymes and proteins in the body. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, which is important for proper neurological function. It has also been shown to interact with various receptors in the body, including the cannabinoid receptor CB1 and the GABA receptor.
生化学的および生理学的効果
2-Ethyl-3-formylthiophene has been shown to have various biochemical and physiological effects, including anti-inflammatory, analgesic, and anticonvulsant properties. It has also been shown to have potential neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
実験室実験の利点と制限
One advantage of using 2-Ethyl-3-formylthiophene in lab experiments is its unique chemical properties, which make it useful for the synthesis of various compounds and materials. However, one limitation is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are many potential future directions for the study of 2-Ethyl-3-formylthiophene. One area of research could be the development of new synthetic methods for the compound, which could improve the yield and efficiency of the synthesis process. Another area of research could be the exploration of its potential use in the development of new materials for use in organic electronics. Additionally, further research could be done to explore its potential use in the treatment of neurodegenerative diseases.
特性
CAS番号 |
156386-50-4 |
|---|---|
製品名 |
2-Ethyl-3-formylthiophene |
分子式 |
C7H8OS |
分子量 |
140.2 g/mol |
IUPAC名 |
2-ethylthiophene-3-carbaldehyde |
InChI |
InChI=1S/C7H8OS/c1-2-7-6(5-8)3-4-9-7/h3-5H,2H2,1H3 |
InChIキー |
BZJVXWRAUTYFQJ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=CS1)C=O |
正規SMILES |
CCC1=C(C=CS1)C=O |
同義語 |
3-Thiophenecarboxaldehyde, 2-ethyl- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details








試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


